N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide typically involves the reaction of cyclopropylamine with 4-(pyrrolidin-2-ylmethoxy)benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
- N-cyclopropyl-4-(morpholin-2-ylmethoxy)benzamide hydrochloride
Uniqueness
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWAUFWLHENJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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